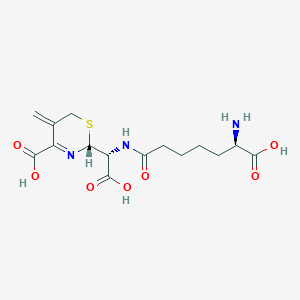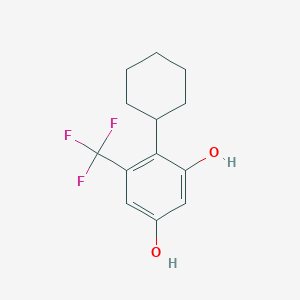
Cephalosporin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
セファロスポリンは、グラム陽性菌とグラム陰性菌の両方に幅広い活性を示すため、細菌感染症の治療に広く用いられています . セファロスポリンは、1945年にイタリアの薬理学者ジュゼッペ・ブロッツィによって初めて発見されました .
2. 製法
合成ルートと反応条件: セファロスポリンは、セファロスポリンCの核構造から始まる一連の化学反応によって合成されます。 合成には、β-ラクタム環とジヒドロチアジン環の形成が伴い、続いて特定の位置にさまざまな置換基が導入されて抗菌活性を高めます .
工業生産方法: セファロスポリンCの工業生産は、主に菌類であるアクレモニウム・クリソジェナムを用いた発酵によって行われます . 発酵プロセスは、遺伝子改変やプロセス制御戦略によって最適化することができ、収率を最大化することができます . 発酵に適した基質は、グルコースとスクロースです .
3. 化学反応解析
反応の種類: セファロスポリンは、加水分解、酸化、置換などのいくつかの種類の化学反応を起こします .
一般的な試薬と条件:
主要な生成物: これらの反応から生成される主要な生成物には、抗菌スペクトルが異なるさまざまな世代のセファロスポリンが含まれます .
4. 科学研究への応用
セファロスポリンは、科学研究において幅広い用途があります。
準備方法
Synthetic Routes and Reaction Conditions: Cephalosporins are synthesized through a series of chemical reactions starting from the core structure of cephalosporin C. The synthesis involves the formation of the β-lactam ring and the dihydrothiazine ring, followed by various substitutions at specific positions to enhance antibacterial activity .
Industrial Production Methods: The industrial production of this compound C primarily involves fermentation using the fungus Acremonium chrysogenum . The fermentation process can be optimized through genetic modifications and process control strategies to maximize yield . The preferred substrates for fermentation are glucose and sucrose .
化学反応の分析
Types of Reactions: Cephalosporins undergo several types of chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions:
Hydrolysis: This reaction is catalyzed by β-lactamases, leading to the breakdown of the β-lactam ring.
Oxidation: Cephalosporins can be oxidized to form sulfoxides and sulfones.
Substitution: Various substituents can be added to the core structure to modify the pharmacological properties.
Major Products: The major products formed from these reactions include different generations of cephalosporins, each with varying antibacterial spectra .
科学的研究の応用
Cephalosporins have a wide range of applications in scientific research:
Chemistry: Used as lead compounds for the development of new antibiotics.
Biology: Studied for their interactions with bacterial enzymes and cell walls.
Medicine: Widely used to treat bacterial infections, including those resistant to other antibiotics.
Industry: Employed in the production of semi-synthetic derivatives with enhanced properties.
作用機序
セファロスポリンは、細菌細胞壁の合成を阻害することによって抗菌効果を発揮します . セファロスポリンは、ペニシリン結合タンパク質に結合します。ペニシリン結合タンパク質は、細菌細胞壁のペプチドグリカン層の架橋に不可欠です . この阻害は、細胞壁の弱体化と最終的な細胞溶解につながります .
類似の化合物:
セファロスポリンの独自性: セファロスポリンは、構造的修飾により、幅広い抗菌活性を示し、β-ラクタマーゼに対する耐性を備えているため、ユニークです . セファロスポリンは、5つの世代に分類され、それぞれに異なる特性と臨床用途があります .
類似化合物との比較
Penicillins: Both penicillins and cephalosporins are β-lactam antibiotics with similar mechanisms of action.
Carbapenems: These antibiotics also contain a β-lactam ring but have a broader spectrum of activity.
Monobactams: These are monocyclic β-lactam antibiotics with activity primarily against Gram-negative bacteria.
Uniqueness of Cephalosporins: Cephalosporins are unique due to their structural modifications, which allow for a broad range of antibacterial activity and resistance to β-lactamases . They are classified into five generations, each with distinct properties and clinical uses .
特性
分子式 |
C15H21N3O7S |
|---|---|
分子量 |
387.4 g/mol |
IUPAC名 |
(2R)-2-[(R)-[[(6R)-6-amino-6-carboxyhexanoyl]amino]-carboxymethyl]-5-methylidene-2H-1,3-thiazine-4-carboxylic acid |
InChI |
InChI=1S/C15H21N3O7S/c1-7-6-26-12(18-10(7)14(22)23)11(15(24)25)17-9(19)5-3-2-4-8(16)13(20)21/h8,11-12H,1-6,16H2,(H,17,19)(H,20,21)(H,22,23)(H,24,25)/t8-,11+,12-/m1/s1 |
InChIキー |
JGKXEMYIHDYWCZ-JFUSQASVSA-N |
異性体SMILES |
C=C1CS[C@@H](N=C1C(=O)O)[C@@H](C(=O)O)NC(=O)CCCC[C@H](C(=O)O)N |
正規SMILES |
C=C1CSC(N=C1C(=O)O)C(C(=O)O)NC(=O)CCCCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1S)-1-[[4-[(2S)-2-[[(2,4-dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide; N-((S)-1-(4-((S)-2-(2,4-Dichlorophenylsulfonamido)-3-hydroxypropanoyl)piperazin-1-yl)-4-methyl-1-oxopentan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B10832152.png)
![2-amino-2-methyl-N-[1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide;3-[[2-[3-[2-[5-ethyl-6-(methylamino)pyridin-2-yl]ethyl]-2-oxopyrrolidin-1-yl]acetyl]amino]-3-pyridin-3-ylpropanoic acid](/img/structure/B10832166.png)

![[(3aR,4R,6E,9S,10Z,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10832177.png)
![2-acetyl-7-chlorobenzo[f][1]benzofuran-4,9-dione](/img/structure/B10832182.png)
![2-Acetyl-7-fluorobenzo[f][1]benzofuran-4,9-dione](/img/structure/B10832194.png)
![1-(Furan-2-yl)-3-[2-hydroxyethyl(propan-2-yl)amino]propan-1-one](/img/structure/B10832209.png)


![2-[2-[2-[3-[[4-[[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-oxoethyl]sulfanylacetic acid](/img/structure/B10832223.png)
![2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide;(3S)-3-[[2-[(3S)-3-[2-[5-ethyl-6-(methylamino)pyridin-2-yl]ethyl]-2-oxopyrrolidin-1-yl]acetyl]amino]-3-pyridin-3-ylpropanoic acid](/img/structure/B10832225.png)

![5-[3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoxy]-3-methyl-5-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B10832228.png)

